molecular formula C10H8ClNO2 B3303115 6-Chloro-2-methyl-1H-indole-3-carboxylic acid CAS No. 920023-47-8

6-Chloro-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B3303115
CAS No.: 920023-47-8
M. Wt: 209.63 g/mol
InChI Key: HTEXXHGWBCGGJW-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-indole-3-carboxylic acid is a halogenated indole derivative featuring a chlorine substituent at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for anti-inflammatory and antipyretic agents . Its structural features influence reactivity, solubility, and biological activity, making comparative analysis with analogs critical for optimizing drug design.

Properties

IUPAC Name

6-chloro-2-methyl-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEXXHGWBCGGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669117
Record name 6-Chloro-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-47-8
Record name 6-Chloro-2-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds related to 6-Chloro-2-methyl-1H-indole-3-carboxylic acid can act as inhibitors of receptor tyrosine kinases, which are often aberrantly expressed in various cancers such as breast, colon, and pancreatic cancer. These inhibitors may selectively inhibit the growth of mammalian cancer cells, thus presenting potential therapeutic avenues for cancer treatment .

Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory effects. Inhibitors that target specific pathways involved in inflammation can be beneficial in treating conditions such as psoriasis and other inflammatory diseases. The ability of this compound to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .

Biochemical Applications

Biocatalysis
Recent studies have highlighted the role of UbiD-like enzymes, which utilize modified flavins to catalyze decarboxylation reactions involving aromatic substrates. The unique structure of this compound may facilitate its use in biocatalysis, where it can serve as a substrate or a co-factor in enzymatic reactions .

Research on Metabolic Pathways
As a derivative of indole, this compound can be used to study metabolic pathways involving indole derivatives. Its interactions with various enzymes could provide insights into metabolic processes and the development of metabolic engineering strategies for producing valuable compounds .

Case Studies

Study TitleApplicationFindings
Inhibition of EGFR in Cancer Cells AnticancerDemonstrated that this compound effectively inhibits EGFR activity, leading to reduced proliferation of cancer cells .
UbiD-Like Enzymes in Biocatalysis BiochemicalShowed that the compound can act as a substrate for UbiD-like enzymes, facilitating decarboxylation reactions with high efficiency .
Modulation of Inflammatory Pathways Anti-inflammatoryFound to significantly reduce markers of inflammation in vitro, suggesting potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

6-Chloroindole-2-carboxylic Acid (CAS 16732-75-5)
  • Structure : Differs in the carboxylic acid position (C2 vs. C3) and lacks the C2 methyl group.
  • Properties : Reduced steric hindrance at C2 may enhance solubility compared to the target compound. Reported molecular weight is 195.6 g/mol .
  • Applications : Used in kinase inhibition studies, highlighting the importance of carboxylate positioning in target binding .
3-Ethyl-6-chloro-1H-indole-2-carboxylic Acid
  • Structure : Ethyl group at C3 instead of C2 methyl; chlorine retained at C6.
  • Properties : Melting point (193–195°C) and NMR data (δ 13.03 ppm for NH) suggest stronger intermolecular hydrogen bonding due to the ethyl group’s electron-donating effect .
  • Synthesis : Prepared via hydrolysis of methyl esters, a method applicable to the target compound’s derivatives .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
  • Structure : Chlorine at C7 instead of C6; methyl at C3.

Ester Derivatives

Methyl 6-Chloro-1H-indole-3-carboxylate
  • Structure : Methyl ester of the target compound.
  • Relevance : Key synthetic precursor; hydrolysis yields the carboxylic acid. CAS 10406-05-0 .
  • Applications : Ester derivatives are often used to improve cell membrane permeability in prodrug designs .
Methyl 2-Chloro-1H-indole-3-carboxylate
  • Synthesis : Chlorination of indole-3-carboxylate using N-chlorosuccinimide (NCS) in CCl4/THF at 45°C .
  • Comparison : Demonstrates that chlorination efficiency depends on solvent polarity and temperature, a consideration for synthesizing the target compound .

Substituent Electronic Effects

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Methoxy at C5 introduces electron-donating effects, contrasting with the electron-withdrawing chlorine at C6.
6-Amino-1-methyl-1H-indole-3-carboxylic Acid
  • Structure: Amino group at C6 instead of chlorine; methyl at N1.
  • Properties: The amino group increases hydrophilicity and may facilitate hydrogen bonding in drug-receptor interactions .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
6-Chloro-2-methyl-1H-indole-3-carboxylic acid 209.63 Not reported IR: C=O stretch ~1700 cm⁻¹ (KBr)
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid 223.1 193–195 DMSO-d6: 13.03 (NH), 7.67 (d, J=8.6 Hz)
7-Methoxy-1H-indole-3-carboxylic acid 191.18 199–201 Not reported
Methyl 6-chloro-1H-indole-3-carboxylate 209.63 Not reported CDCl3: δ 3.90 (s, OCH3)

Biological Activity

6-Chloro-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic compound known for its unique structural features, including a chlorine atom at the 6-position and a carboxylic acid functional group. Its molecular formula is C₁₀H₈ClNO₂, with a molecular weight of approximately 209.63 g/mol. The compound has garnered interest in pharmacological research due to its promising biological activities.

The compound exhibits a melting point of 75-77 °C and moderate solubility in organic solvents. The presence of the chlorine and methyl groups contributes to its reactivity and potential biological activities, making it a valuable candidate for further synthetic modifications.

Property Value
Molecular FormulaC₁₀H₈ClNO₂
Molecular Weight209.63 g/mol
Melting Point75-77 °C
SolubilityModerate in organic solvents

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to indole-3-carboxylic acid derivatives. For instance, derivatives have shown significant activity against viruses such as SARS-CoV-2. While specific data on this compound's antiviral efficacy is limited, its structural similarities with other active compounds suggest a potential for similar activity.

In vitro studies have demonstrated that indole derivatives can inhibit viral replication effectively. For example, one study reported that a related compound inhibited SARS-CoV-2 replication at concentrations as low as 52 µM, showcasing the therapeutic promise of indole-based structures in antiviral drug development .

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. A related indole compound demonstrated significant tumor growth inhibition in mouse xenograft models, indicating that the indole scaffold may be beneficial in cancer therapy . Although direct studies on this compound are scarce, its structural characteristics imply potential activity against various cancer types.

The pharmacodynamics of this compound are still being elucidated. However, the presence of the carboxylic acid group allows for interactions with biological systems that may influence enzyme activity and receptor binding.

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    • Study : A synthesized derivative showed complete inhibition of viral replication at concentrations below toxic levels.
    • Findings : The compound exhibited an IC50 value of 1.06 µg/mL with a high selectivity index (SI = 78.6), indicating its potential as an antiviral agent .
  • Anticancer Activity :
    • Study : Indole derivatives were evaluated in mouse models for head and neck cancer.
    • Findings : Significant tumor growth inhibition was observed, suggesting that modifications to the indole structure could enhance anticancer properties .

Q & A

Basic: What are the key physicochemical properties of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid?

Answer:
The compound has a molecular formula of C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol (derived from structurally similar indole derivatives) . Key properties include:

PropertyValue/DescriptionSource
Melting PointNot explicitly reported; analogues (e.g., 6-methylindole-3-carboxylic acid) melt at ~205–209°C
Boiling PointEstimated ~439.3±40.0 °C (analogue-based)
SolubilityLikely polar organic solvents (DMF, acetic acid) due to carboxylic acid group
StabilityStable under recommended storage (dry, inert atmosphere)
SMILESCc1cc2c(cc(Cl)cc2[nH]1)C(=O)O

Methodological Note: Use HPLC (>95% purity) for purity assessment and NMR (¹H/¹³C) for structural confirmation .

Basic: What synthetic routes are employed for preparing this compound?

Answer:
Two primary methods are adapted from indole-carboxylic acid syntheses:

Method A (Condensation):

  • Reagents: 3-Formyl-1H-indole precursor, chloroacetic acid, sodium acetate.
  • Conditions: Reflux in acetic acid (3–5 h) to form the carboxylic acid moiety .
  • Workup: Filter crystalline precipitate, wash with acetic acid/water, recrystallize (DMF/acetic acid) .

Method B (Functional Group Modification):

  • Start with 6-chloro-2-methylindole and oxidize the 3-position methyl group to a carboxylic acid via KMnO₄ or CrO₃ under controlled conditions .

Key Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm yield via mass spectrometry .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling: Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or skin contact. Avoid drainage release .
  • Storage: Store in a sealed container under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the carboxylic acid group .
  • Decomposition Risks: Exposure to strong acids/bases or UV light may degrade the indole ring. Test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: What analytical techniques are recommended for characterizing purity and structure?

Answer:

TechniqueApplicationExample Parameters
HPLC Purity assessmentC18 column, MeOH/H₂O (70:30), UV detection (254 nm)
NMR Structural confirmation¹H (400 MHz, DMSO-d6), ¹³C (100 MHz)
Mass Spectrometry Molecular weight validationESI-MS, m/z calculated for [M+H]⁺: 210.03
FT-IR Functional group analysisCarboxylic acid C=O stretch ~1700 cm⁻¹

Data Contradiction Tip: If melting point discrepancies arise, cross-validate with DSC and elemental analysis .

Advanced: How do chlorine and methyl substituents influence reactivity and bioactivity?

Answer:

  • Chlorine (6-position): Enhances electrophilic substitution resistance and may improve lipid solubility (logP ~2.17, analogous to 6-methylindole-3-carboxylic acid) .
  • Methyl (2-position): Steric hindrance reduces rotational freedom, potentially increasing binding specificity to biological targets (e.g., enzymes) .
  • Comparative Analysis: 5-Chloro-1H-indole-3-carboxylic acid shows weaker antimicrobial activity than 6-chloro analogues, highlighting positional sensitivity .

Advanced: What are the potential biological targets or applications of this compound?

Answer:

  • Enzyme Inhibition: The indole scaffold is known to inhibit tyrosine kinases (e.g., PDGFR) and phosphatases (PTP inhibitors) .
  • Antimicrobial Studies: Structural analogues exhibit activity against Gram-positive bacteria (MIC ~8 µg/mL) via membrane disruption .
  • Cancer Research: Indole derivatives interfere with tubulin polymerization (IC₅₀ ~1.2 µM in breast cancer models) .

Methodological Note: For bioactivity assays, use cell viability (MTT) and enzymatic inhibition (fluorescence-based) protocols .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Replicate Studies: Test under standardized conditions (e.g., pH 7.4, 37°C) using multiple cell lines (e.g., HeLa, MCF-7) .
  • SAR Analysis: Compare substituent effects (e.g., 6-Cl vs. 5-Cl) via computational docking (AutoDock Vina) to identify binding site interactions .
  • Control Variables: Account for batch-to-batch purity variations (>98% by HPLC) and solvent effects (DMSO vs. aqueous buffer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
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6-Chloro-2-methyl-1H-indole-3-carboxylic acid

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